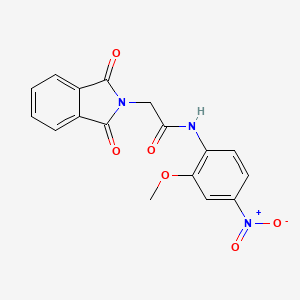![molecular formula C30H20N2O4 B5012114 N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B5012114.png)
N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-(2-oxo-2H-chromen-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-(2-oxo-2H-chromen-3-yl)benzamide, also known as BB-94, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BB-94 belongs to the class of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM) in various physiological and pathological processes.
作用機序
N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-(2-oxo-2H-chromen-3-yl)benzamide inhibits the activity of MMPs by chelating the zinc ion at the active site of the enzyme. This prevents the enzyme from cleaving its substrate, which is the ECM. MMPs are involved in the degradation of various ECM components, including collagen, elastin, and proteoglycans. Therefore, the inhibition of MMP activity by this compound can prevent the degradation of the ECM and promote tissue repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the invasion and migration of cancer cells by preventing the degradation of the ECM. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels. This is important in cancer progression, as tumors require a blood supply to grow and metastasize. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of MMP-9, which is involved in the recruitment of immune cells to the site of inflammation.
実験室実験の利点と制限
N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-(2-oxo-2H-chromen-3-yl)benzamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of MMPs. This makes it a useful tool for studying the role of MMPs in various physiological and pathological processes. However, one limitation is that it has poor water solubility, which can limit its use in in vivo studies. In addition, this compound has been shown to have off-target effects on other enzymes, such as cathepsin B and L.
将来の方向性
There are several future directions for the study of N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-(2-oxo-2H-chromen-3-yl)benzamide. One direction is the development of more potent and selective MMP inhibitors. This can lead to the development of more effective therapies for various diseases, such as cancer and arthritis. Another direction is the investigation of the role of MMPs in other physiological and pathological processes, such as neurodegenerative diseases and fibrosis. Finally, the development of more water-soluble MMP inhibitors can lead to the development of more effective in vivo therapies.
合成法
The synthesis of N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-(2-oxo-2H-chromen-3-yl)benzamide involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with 4-(1,3-benzoxazol-2-yl)benzylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the corresponding amide intermediate. This intermediate is then treated with hydroxylamine hydrochloride to yield this compound.
科学的研究の応用
N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-(2-oxo-2H-chromen-3-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13. MMPs are involved in various physiological and pathological processes, such as tissue remodeling, wound healing, angiogenesis, and cancer progression. Therefore, this compound has been investigated for its potential use in the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases.
特性
IUPAC Name |
N-[[4-(1,3-benzoxazol-2-yl)phenyl]methyl]-3-(2-oxochromen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2O4/c33-28(23-8-5-7-21(16-23)24-17-22-6-1-3-10-26(22)36-30(24)34)31-18-19-12-14-20(15-13-19)29-32-25-9-2-4-11-27(25)35-29/h1-17H,18H2,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDDMXFFRVPGCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)C(=O)NCC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinyl]methanol](/img/structure/B5012040.png)
![3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5012053.png)

![2-methyl-N-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B5012064.png)
![methyl 4-chloro-3-[(2-iodobenzoyl)amino]benzoate](/img/structure/B5012066.png)
![propyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5012068.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-methyl-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5012076.png)
![1-benzyl-3-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridinium chloride](/img/structure/B5012084.png)
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-(1H-indol-1-yl)ethanamine](/img/structure/B5012087.png)
![1-[(2-naphthyloxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B5012090.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide](/img/structure/B5012092.png)
![N-ethyl-2-(1H-pyrazol-1-yl)-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5012096.png)

